Palladium(II) nitrate hydrate

説明

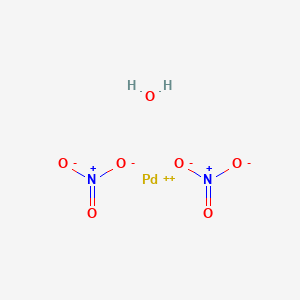

Palladium(II) nitrate hydrate is an inorganic compound with the chemical formula Pd(NO₃)₂·xH₂O. It is a yellow solid that is highly soluble in water and is known for its deliquescent properties, meaning it can absorb moisture from the air. This compound is commonly used as a precursor to various palladium catalysts and has significant applications in organic synthesis and industrial processes .

準備方法

Synthetic Routes and Reaction Conditions: Hydrated palladium nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization. The nitrate crystallizes as yellow-brown deliquescent prisms . The anhydrous material can be obtained by treating palladium metal with fuming nitric acid .

Industrial Production Methods: In industrial settings, palladium(II) nitrate hydrate is typically produced by reacting palladium metal or palladium oxide with concentrated nitric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of palladium and the formation of the nitrate salt. The resulting solution is then evaporated to obtain the hydrated crystals.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often serving as an oxidizing agent in various organic transformations.

Reduction: It can be reduced to palladium metal or other palladium compounds under appropriate conditions.

Substitution: this compound can participate in substitution reactions, where the nitrate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common reagents include nitric acid and other oxidizing agents.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

Substitution: Ligands such as phosphines or amines can be used to replace the nitrate ligands.

Major Products:

Oxidation: Palladium oxide or other oxidized palladium species.

Reduction: Palladium metal or palladium hydride.

Substitution: Palladium complexes with new ligands.

科学的研究の応用

Catalytic Applications

Palladium(II) nitrate hydrate is primarily recognized for its role as a catalyst in numerous chemical reactions:

- Alkene Nitration : It catalyzes the conversion of alkenes to glycol dinitrates, which are important in the production of explosives and other chemicals .

- Supported Catalysts : As a precursor to supported palladium catalysts, it is used in various catalytic applications, including hydrogenation and oxidation reactions. For example, palladium nanoparticles supported on carbon materials are employed in fuel cells and organic synthesis .

Case Study: Alkene Nitration

In a study examining the nitration of alkenes using this compound, researchers found that the catalyst significantly increased the yield of dinitrate esters under mild conditions. The reaction efficiency was attributed to the unique properties of palladium as a transition metal catalyst.

Material Science Applications

This compound also plays a crucial role in material science:

- Nanoparticle Synthesis : It is used in the preparation of palladium nanoparticles, which have applications in electronics and catalysis. These nanoparticles exhibit enhanced catalytic activity due to their high surface area .

- Hydrogen Storage : The compound is being explored for use in low-cost solid-state hydrogen storage devices. Research indicates that palladium nanoparticles can effectively store hydrogen, making them suitable for energy applications .

Case Study: Nanoparticle Fabrication

A research project focused on synthesizing palladium nanoparticles from this compound demonstrated that varying the reduction conditions allowed for control over particle size and distribution, which directly influenced their catalytic properties.

Biochemical Applications

In biochemistry, this compound is utilized for its catalytic properties in proteomics research, aiding in the separation and analysis of biomolecules . Its ability to facilitate specific reactions makes it valuable in developing biochemical assays.

Data Table of Applications

作用機序

Palladium(II) nitrate hydrate exerts its effects primarily through its role as a catalyst. In catalytic reactions, this compound facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate. The palladium ion (Pd²⁺) acts as a central metal atom that coordinates with various ligands, enabling the activation of substrates and the formation of new products. The specific mechanism of action depends on the type of reaction and the nature of the ligands involved.

類似化合物との比較

Palladium(II) chloride: Another palladium compound used as a catalyst in organic synthesis.

Palladium(II) acetate: Commonly used in cross-coupling reactions.

Palladium(II) oxide: Used as a precursor to other palladium compounds.

Uniqueness: Palladium(II) nitrate hydrate is unique due to its high solubility in water and its ability to act as both an oxidizing agent and a catalyst. Its deliquescent nature also sets it apart from other palladium compounds, making it particularly useful in certain industrial and research applications.

生物活性

Palladium(II) nitrate hydrate (Pd(NO₃)₂·xH₂O) is an inorganic compound known for its distinctive yellow color and high solubility in water. It is primarily utilized in catalytic processes and as a precursor for synthesizing other palladium compounds. This compound has garnered attention in various scientific fields, including chemistry, biology, and medicine, due to its potential biological activities and interactions with biomolecules.

- Chemical Formula : Pd(NO₃)₂·xH₂O

- Molecular Weight : Varies depending on hydration level

- Appearance : Yellow crystalline solid

- Solubility : Highly soluble in water

Synthesis

This compound can be synthesized through several methods:

- Dissolving palladium oxide hydrate in dilute nitric acid.

- Treating palladium metal with fuming nitric acid to obtain anhydrous palladium nitrate, which can then be hydrated.

The biological activity of this compound is primarily attributed to its interactions with organic molecules and cells. The compound has been studied for its catalytic properties in biochemical reactions, particularly in the hydrogenation of organic compounds and oxidation reactions .

Target Interactions

- Alkenes : Palladium nitrate catalyzes the conversion of alkenes to dinitrate esters, showcasing its potential in organic synthesis.

- Biomolecules : Research indicates that palladium compounds can interact with various biomolecules, potentially influencing cellular processes.

Cytotoxicity and Cellular Effects

Studies have shown that palladium-based nanomaterials, including this compound, may exhibit cytotoxic effects on certain cell types. The exact mechanism of cytotoxicity is still under investigation, but it is believed to involve oxidative stress and disruption of cellular functions .

Pharmacokinetics

The pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound are not extensively documented. However, its high solubility suggests that it could be readily absorbed in biological systems . Further studies are needed to elucidate its metabolic pathways and excretion routes.

Case Studies

- Anticancer Potential : Palladium compounds have been explored for their potential use in anticancer therapies. Research indicates that they may induce apoptosis in cancer cells through mechanisms involving DNA interaction and oxidative stress .

- Catalytic Applications : Palladium(II) nitrate has been employed as a catalyst in various organic reactions, such as hydrogenation and oxidation processes. Its effectiveness in these roles underscores its importance in synthetic chemistry .

Data Table: Summary of Biological Activities

Environmental Impact and Safety

This compound's stability can be influenced by environmental factors such as pH and the presence of other organic species. These factors can affect the bioavailability of palladium species, potentially leading to increased mobility in environmental contexts .

Safety Considerations

While palladium compounds have shown promise in various applications, their safety profile requires careful evaluation. Toxicological studies are essential to assess the risks associated with exposure to this compound.

特性

IUPAC Name |

palladium(2+);dinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.H2O.Pd/c2*2-1(3)4;;/h;;1H2;/q2*-1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZRLFJKQHIVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O7Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207596-32-5 | |

| Record name | PALLADIUM(II) NITRATE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。